IT-143A

Description

Properties

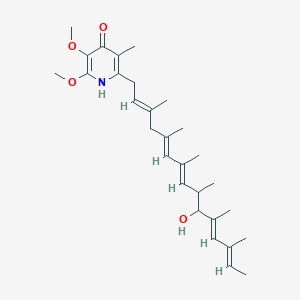

IUPAC Name |

2-[(2E,5E,7E,11E,13E)-10-hydroxy-3,5,7,9,11,13-hexamethylpentadeca-2,5,7,11,13-pentaenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H43NO4/c1-11-18(2)16-22(6)26(31)23(7)17-21(5)15-20(4)14-19(3)12-13-25-24(8)27(32)28(33-9)29(30-25)34-10/h11-12,15-17,23,26,31H,13-14H2,1-10H3,(H,30,32)/b18-11+,19-12+,20-15+,21-17+,22-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUDUFUTTXCNJT-RJPZUDLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C=C(C)C(C(C)C=C(C)C=C(C)CC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C=C(\C)/C(C(C)/C=C(\C)/C=C(\C)/C/C(=C/CC1=C(C(=O)C(=C(N1)OC)OC)C)/C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H43NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of IT-143A

For Researchers, Scientists, and Drug Development Professionals

Abstract

IT-143A is a member of the piericidin family of antibiotics, naturally produced by Streptomyces sp. This document provides a comprehensive overview of its core mechanism of action, focusing on its role as a potent inhibitor of mitochondrial respiratory chain complex I. This inhibition disrupts cellular energy metabolism and initiates a cascade of events leading to apoptosis, which underlies its significant antibacterial, antifungal, and, notably, its potent cytotoxic activity against cancer cells. This guide details the signaling pathways involved, presents available quantitative data, and outlines key experimental protocols for studying its effects.

Core Mechanism of Action: Inhibition of Mitochondrial Complex I

The primary molecular target of this compound is the NADH:ubiquinone oxidoreductase, also known as mitochondrial complex I. This enzyme is the first and largest complex in the electron transport chain, playing a crucial role in cellular respiration and ATP production.

This compound, like other piericidins, is structurally similar to coenzyme Q, enabling it to compete for the ubiquinone binding site on complex I. This binding physically obstructs the transfer of electrons from NADH to ubiquinone, effectively halting the electron flow through the respiratory chain.

The consequences of this inhibition are threefold:

-

Decreased ATP Production: The block in the electron transport chain significantly reduces the proton gradient across the inner mitochondrial membrane, which is necessary for ATP synthesis by ATP synthase.

-

Increased Reactive Oxygen Species (ROS) Production: The stalled electron flow at complex I leads to the leakage of electrons to molecular oxygen, resulting in the formation of superoxide anions and other reactive oxygen species. This surge in ROS induces oxidative stress, damaging cellular components like lipids, proteins, and DNA.

-

Induction of Apoptosis: The combination of ATP depletion, oxidative stress, and the release of pro-apoptotic factors from the mitochondria initiates the intrinsic pathway of apoptosis, leading to programmed cell death.

Signaling Pathways

The inhibition of mitochondrial complex I by this compound triggers a cascade of downstream signaling events culminating in apoptosis.

Experimental Workflow for Mechanism of Action Studies

A typical workflow to elucidate the mechanism of action of a compound like this compound involves a series of in vitro assays.

Quantitative Data

The available quantitative data for this compound and its close analog, piericidin A, demonstrate its potent biological activities.

| Compound | Assay | Organism/Cell Line | Result | Reference |

| This compound | Minimum Inhibitory Concentration (MIC) | Micrococcus luteus | 6.25 µg/mL | Urakawa et al., 1996 |

| This compound | Minimum Inhibitory Concentration (MIC) | Aspergillus fumigatus | 12.5-25 µg/mL | Urakawa et al., 1996 |

| This compound | Minimum Inhibitory Concentration (MIC) | Trichophyton rubrum | 12.5-25 µg/mL | Urakawa et al., 1996 |

| This compound | 50% Inhibitory Concentration (IC50) | KB (human oral squamous carcinoma) | 0.36 ng/mL | Urakawa et al., 1996 |

| Piericidin A | 50% Inhibitory Concentration (IC50) | Tn5B1-4 (insect cell line) | 0.061 µM | MedChemExpress |

| Piericidin A | 50% Inhibitory Concentration (IC50) | HepG2 (human liver cancer) | 233.97 µM | MedChemExpress |

| Piericidin A | 50% Inhibitory Concentration (IC50) | Hek293 (human embryonic kidney) | 228.96 µM | MedChemExpress |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

96-well plates

-

Cancer cell line of interest (e.g., KB cells)

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Mitochondrial Complex I Activity Assay

This assay directly measures the enzymatic activity of complex I in isolated mitochondria.

-

Materials:

-

Isolated mitochondria from cells or tissues

-

Assay buffer (e.g., 25 mM potassium phosphate, pH 7.2, 5 mM MgCl2)

-

NADH solution

-

Ubiquinone (Coenzyme Q1) solution

-

Rotenone (a known complex I inhibitor)

-

Spectrophotometer

-

-

Procedure:

-

Isolate mitochondria from untreated and this compound-treated cells using a standard differential centrifugation protocol.

-

Determine the protein concentration of the mitochondrial preparations.

-

In a cuvette, add assay buffer and the mitochondrial sample (e.g., 50 µg of protein).

-

Add ubiquinone to the cuvette.

-

Initiate the reaction by adding NADH.

-

Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a spectrophotometer.

-

To determine the specific complex I activity, perform a parallel measurement in the presence of rotenone.

-

The complex I activity is the rotenone-sensitive rate of NADH oxidation.

-

Compare the activity in mitochondria from this compound-treated and untreated cells.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cells treated with this compound for various time points

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed and treat cells with this compound as desired.

-

Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

-

Conclusion

This compound exerts its biological effects through a well-defined mechanism of action centered on the inhibition of mitochondrial complex I. This leads to a cascade of events including impaired cellular respiration, increased oxidative stress, and ultimately, the induction of apoptosis. This makes this compound a compound of significant interest, particularly for its potent anticancer properties. Further research should focus on detailed dose-response studies, in vivo efficacy, and the elucidation of more nuanced downstream signaling pathways to fully characterize its therapeutic potential.

The Discovery and Origin of IT-143A: A Piericidin-Group Antibiotic from Streptomyces sp.

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, origin, and biological characteristics of IT-143A, a member of the piericidin family of antibiotics. Produced by Streptomyces sp., this compound and its analogs have garnered interest due to their potent biological activities, including antimicrobial and cytotoxic effects. This document details the biosynthesis of piericidins, their mechanism of action as inhibitors of the mitochondrial electron transport chain and quorum sensing, and general experimental protocols for their production and isolation. Quantitative data for related piericidin compounds are summarized to provide a comparative context for the therapeutic potential of this class of natural products.

Introduction

The genus Streptomyces is a prolific source of structurally diverse and biologically active secondary metabolites, which have been a cornerstone of antibiotic discovery for decades. In 1996, a novel pair of piericidin-group antibiotics, designated IT-143-A and IT-143-B, were reported to be produced by a Streptomyces species.[1][2][3] Piericidins are a class of α-pyridone-containing polyketide antibiotics with a structural resemblance to the ubiquinone tail, which is key to their biological activity.[2] This guide will delve into the technical aspects of this compound, providing an in-depth resource for researchers in natural product chemistry, microbiology, and drug development.

Discovery and Physicochemical Properties

Table 1: Physicochemical Properties of Representative Piericidins

| Property | Piericidin A1 | Glucopiericidin A |

|---|---|---|

| Molecular Formula | C25H37NO4 | C31H47NO9 |

| Molecular Weight | 415.57 g/mol | 581.7 g/mol |

| Appearance | White powder | Amorphous solid |

| Solubility | Soluble in methanol, ethanol, acetone, and ethyl acetate | Soluble in methanol and DMSO |

Biosynthesis of Piericidins

The biosynthesis of the piericidin core structure proceeds through a Type I polyketide synthase (PKS) pathway.[4][5][6] The assembly of the polyketide chain involves the sequential condensation of acetate and propionate units. Isotope labeling studies with Streptomyces mobaraensis have provided quantitative insights into the incorporation of precursors into piericidin A.

Table 2: Incorporation of Labeled Precursors into Piericidin A by S. mobaraensis

| Precursor | Incorporation Ratio (%) |

|---|---|

| DL-methionine(methyl-¹⁴C) | 7.4 |

| Propionate-1-¹⁴C | 4.5 |

| Acetate-1-¹⁴C | 1.2 |

| Acetate-2-¹⁴C | 0.99 |

Data from a study on the biosynthesis of piericidins A and B by Streptomyces mobaraensis.[4]

Post-PKS modifications, such as hydroxylation and methylation, are crucial for the structural diversity and biological activity of piericidins. For instance, in the biosynthesis of piericidin A1, the enzyme PieE acts as a 4'-hydroxylase, and PieB2 functions as a 4'-O-methyltransferase.[7]

Caption: Generalized biosynthetic pathway of piericidins.

Mechanism of Action

Inhibition of Mitochondrial Electron Transport Chain

The primary mechanism of action for piericidins is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[8][9][10] This inhibition disrupts cellular respiration and ATP synthesis, leading to cytotoxicity. The structural similarity of the piericidin side chain to the ubiquinone isoprenoid tail allows it to compete with ubiquinone for its binding site on Complex I.[2]

Caption: Inhibition of Complex I by Piericidin A.

Quorum Sensing Inhibition

Several piericidin derivatives have been identified as potent inhibitors of quorum sensing (QS) in bacteria.[1][7] QS is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression in response to population density. By disrupting QS, piericidins can attenuate the virulence of pathogenic bacteria without directly killing them, which may reduce the selective pressure for resistance development. Piericidin A1 has been shown to inhibit violacein synthesis, a QS-controlled phenotype in Chromobacterium violaceum, with an IC50 of 10 µg/mL.[7]

Biological Activities

Piericidins exhibit a broad range of biological activities, including antimicrobial, insecticidal, and cytotoxic effects. The specific activity of this compound has not been extensively reported in recent literature, but data from related compounds provide a strong indication of its potential.

Table 3: Biological Activities of Representative Piericidins

| Compound | Activity | Organism/Cell Line | Measurement | Value |

|---|---|---|---|---|

| Piericidin A1 | Quorum Sensing Inhibition | Chromobacterium violaceum CV026 | IC50 | 10 µg/mL[7] |

| Piericidin A1 | Antibacterial | Micrococcus luteus ATCC 9341 | MIC | >100 µg/mL[7] |

| Piericidin A1 | Antibacterial | Staphylococcus aureus ATCC25923 | MIC | >100 µg/mL[7] |

| Piericidin A1 | Antibacterial | Pseudomonas aeruginosa ATCC27853 | MIC | >100 µg/mL[7] |

| Piericidin L | Cytotoxicity | OS-RC-2 (Renal cell carcinoma) | IC50 | < 0.1 µM[6] |

| Piericidin M | Cytotoxicity | HL-60 (Leukemia) | IC50 | < 0.1 µM[6] |

Experimental Protocols

While the specific protocols for this compound are not detailed in available literature, general methodologies for the fermentation of Streptomyces and the extraction and purification of piericidins can be outlined.

Fermentation of Streptomyces sp.

-

Inoculum Preparation: A seed culture is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth or Yeast Extract-Malt Extract broth) with spores or mycelial fragments of the Streptomyces strain. The culture is incubated on a rotary shaker at 28-30°C for 2-3 days.

-

Production Fermentation: A production medium, optimized for secondary metabolite production, is inoculated with the seed culture. Fermentation is carried out in baffled flasks or a fermenter at 28-30°C with aeration and agitation for 7-10 days. The medium composition, pH, and temperature are critical parameters that need to be optimized for maximal yield.

Caption: General workflow for Streptomyces fermentation.

Extraction and Purification

-

Extraction: The fermentation broth is typically separated into mycelial cake and supernatant by centrifugation or filtration. The bioactive compounds are then extracted from both the mycelium and the supernatant using an organic solvent such as ethyl acetate or methanol.

-

Purification: The crude extract is concentrated under reduced pressure. Purification is achieved through a series of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 size-exclusion chromatography, and reversed-phase High-Performance Liquid Chromatography (HPLC), to yield the pure compounds.

Conclusion

This compound, a piericidin-group antibiotic from Streptomyces sp., represents a class of natural products with significant therapeutic potential. Their dual mechanism of action, involving the inhibition of both mitochondrial respiration and bacterial quorum sensing, makes them attractive candidates for further investigation in the development of novel anti-infective and anti-cancer agents. While specific data on this compound remains limited in publicly accessible literature, the extensive research on the broader piericidin family provides a solid foundation for future studies. Further exploration of the producing Streptomyces strain and optimization of fermentation and purification processes could unlock the full potential of this compound and its derivatives.

References

- 1. Piericidins, Novel Quorum-Sensing Inhibitors against Chromobacterium violaceum CV026, from Streptomyces sp. TOHO-Y209 and TOHO-O348 [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. apexbt.com [apexbt.com]

- 4. researchgate.net [researchgate.net]

- 5. universalbiologicals.com [universalbiologicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Piericidins, Novel Quorum-Sensing Inhibitors against Chromobacterium violaceum CV026, from Streptomyces sp. TOHO-Y209 and TOHO-O348 [scirp.org]

- 8. Inhibition of mitochondrial electron transport by piericidin A and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure of inhibitor-bound mammalian complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Piericidin A: a new inhibitor of mitochondrial electron transport - PubMed [pubmed.ncbi.nlm.nih.gov]

Piericidin-Group Antibiotics: A Technical Guide to Discovery, Characteristics, and Applications

Introduction: Discovery and Origin

The piericidin family of antibiotics represents a significant class of natural products first isolated in 1963 from the mycelia of Streptomyces mobaraensis.[1] These compounds are primarily produced by actinomycetes, especially members of the genus Streptomyces, which have been isolated from diverse environments including terrestrial soil, marine sediments, and insect symbioses.[2][3][4] Structurally, piericidins are characterized by a highly substituted 4-pyridinol core linked to a variable, methylated polyketide side chain.[2][5][6] This unique architecture bears a strong resemblance to the structure of coenzyme Q (ubiquinone), a critical component of the electron transport chain.[2][3][7] This structural mimicry is the basis for their primary mechanism of action and has driven research into their potent biological activities, which span antitumor, insecticidal, and antimicrobial applications.[3][5][6]

Chemical Characteristics and Structural Diversity

The core structure of piericidins consists of an α-pyridone ring attached to an unsaturated, linear polyketide chain.[3] The diversity within this family arises from variations in the side chain, including differences in C-10 substituents, the presence of double bonds, and epoxy structures.[2] This has led to the identification of numerous analogues, such as Piericidin A, B, C, and D.[7] Further complexity is introduced through glycosylation, resulting in derivatives like Glucopiericidin A and B, where glucose moieties are attached to the piericidin A1 backbone.[2][8] These structural modifications significantly influence the biological activity profiles of the compounds.[8]

Mechanism of Action

The primary molecular target of piericidin-group antibiotics is the NADH-ubiquinone oxidoreductase, also known as Complex I, of the mitochondrial electron transport chain.[5][9][10][11] Due to their structural similarity to coenzyme Q, piericidins act as potent and specific inhibitors, binding to the ubiquinone binding site and disrupting the transfer of electrons from NADH to ubiquinone.[3][9]

This inhibition of Complex I has several critical downstream consequences:

-

Inhibition of Mitochondrial Respiration : By blocking the electron transport chain, piericidins halt oxidative phosphorylation, leading to a sharp decrease in cellular ATP production.[2][10]

-

Generation of Reactive Oxygen Species (ROS) : The blockage of electron flow at Complex I can lead to the accumulation of reduced electron carriers, which then react with molecular oxygen to produce superoxide radicals and other ROS.[3][6] This induces oxidative stress and can trigger apoptotic cell death.

-

Alteration of Cellular Redox State : Inhibition of Complex I leads to an increase in the cellular NADH/NAD+ ratio, disrupting the redox balance and affecting numerous metabolic pathways that rely on NAD+ as a cofactor.[3]

-

Induction of Apoptosis : The combination of ATP depletion, oxidative stress, and disruption of mitochondrial membrane potential can activate the intrinsic apoptotic pathway.[12]

-

Other Mechanisms : Some piericidins exhibit additional mechanisms. For instance, they can inhibit the expression of Glucose-Regulated Protein 78 (GRP78), which is involved in tumor cell resistance.[2] Glucopiericidin A, in concert with Piericidin A, can also inhibit glycolysis, further starving cancer cells of energy.[2]

Figure 1: Signaling pathway of Piericidin's mechanism of action.

Biological Activities

Piericidin-group antibiotics exhibit a broad range of biological activities. The following tables summarize the available quantitative data.

Anticancer Activity

Piericidins have demonstrated potent cytotoxic effects against a wide variety of human cancer cell lines.[2][4] Piericidin A has shown selective cytotoxicity against some cancer cells with less impact on normal cells.[2]

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Piericidin A | Tn5B1-4 | - | 0.061 | [12] |

| Piericidin A | HepG2 | Hepatocellular Carcinoma | 233.97 | [12] |

| Piericidin A | Hek293 | - | 228.96 | [12] |

| Piericidin G1 (2) | SF-268 | Glioblastoma | 10.0 - 12.7 | [8] |

| Piericidin G1 (2) | MCF-7 | Breast Cancer | 10.0 - 12.7 | [8] |

| Piericidin G1 (2) | HepG2 | Hepatocellular Carcinoma | 10.0 - 12.7 | [8] |

| Piericidin G1 (2) | A549 | Lung Carcinoma | 10.0 - 12.7 | [8] |

| Piericidin L (1) | OS-RC-2 | Renal Cell Carcinoma | 2.2 | [9] |

| Piericidin M (6) | OS-RC-2 | Renal Cell Carcinoma | 4.5 | [9] |

| Piericidin N | HL-60 | Promyelocytic Leukemia | < 0.1 | [9] |

| Piericidin O | HL-60 | Promyelocytic Leukemia | < 0.1 | [9] |

| Piericidin P | HL-60 | Promyelocytic Leukemia | < 0.1 | [9] |

| 11-demethyl-GPA (8) | ACHN | Renal Cell Carcinoma | 2.3 | [9] |

| 11-demethyl-GPA (8) | HL-60 | Promyelocytic Leukemia | 1.3 | [9] |

| 11-demethyl-GPA (8) | K562 | Chronic Myelogenous Leukemia | 5.5 | [9] |

Insecticidal Activity

Piericidin A was originally discovered during a screening for new natural insecticides.[1] While its potent insecticidal properties are well-documented, specific LC₅₀ (lethal concentration, 50%) values against common insect pests were not available in the surveyed literature. This activity is attributed to the potent inhibition of mitochondrial Complex I, a mechanism shared with the commercial insecticide Rotenone.

Antimicrobial Activity

Piericidins also possess antimicrobial properties.[6] Glucopiericidin derivatives, in particular, have been shown to exhibit more potent antimicrobial activity than their aglycone counterparts like Piericidin A1.[5][8] However, comprehensive studies detailing the Minimum Inhibitory Concentration (MIC) values against a broad spectrum of bacterial and fungal pathogens are limited in the available literature. Glucopiericidin C has been reported to show activity against Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and microalgae (Chlorella vulgaris).[13]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of piericidin-group antibiotics.

Isolation and Purification from Streptomyces

This protocol is adapted from the large-scale fermentation and isolation of piericidin derivatives from Streptomyces psammoticus SCSIO NS126.[9]

1. Fermentation:

-

Prepare a seed culture medium (e.g., X-medium: 10g soybean meal, 3g CaCO₃, 0.5g MgSO₄·7H₂O, 0.5g (NH₄)₂HPO₄, 3g NaCl, 1g K₂HPO₄, 15mL glycerol per 1L distilled water, pH 6.9-7.0).

-

Inoculate the seed medium with a stock culture of the Streptomyces strain and incubate at 28°C with shaking (200 rpm) for 48 hours.

-

Transfer the seed culture to a large-scale production fermenter (e.g., 300 L) containing production medium (e.g., 2.5g cotton seed meal, 1g soluble starch, 1g glucose, 0.3g yeast extract, 0.5g CaCO₃ per 100 mL distilled water, pH adjusted to 4.0).

-

Cultivate at 28°C with agitation (180 rpm) for 30-96 hours.[4][9]

2. Extraction:

-

Harvest the culture broth and separate the mycelium from the supernatant by centrifugation (e.g., 3500 rpm).

-

Lyse the mycelial cake (e.g., via ultrasonication) to release intracellular metabolites.

-

Extract the lysed mycelium and the supernatant three times with an equal volume of ethyl acetate.

-

Combine the organic extracts and concentrate under vacuum using a rotary evaporator to yield the crude extract.

3. Purification:

-

Subject the crude extract to vacuum liquid chromatography on a silica gel column.

-

Elute the column with a step-gradient of solvents, such as petroleum ether-CH₂Cl₂ followed by CH₂Cl₂-MeOH, to yield several fractions.[9]

-

Further purify the active fractions using size-exclusion chromatography on Sephadex LH-20 with an appropriate solvent system (e.g., CH₂Cl₂/MeOH 1:1).

-

Isolate the final pure compounds using semi-preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., 80% MeOH/H₂O).[9]

Figure 2: General workflow for the isolation and purification of piericidins.

Cytotoxicity Evaluation (MTT Assay)

This is a representative protocol for determining the IC₅₀ value of a compound against adherent cancer cell lines, based on standard MTT assay methods.[5][7][11][14]

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the piericidin compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., DMSO) controls and medium-only blanks.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10-20 µL of this solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[5]

-

Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Measure the absorbance at a wavelength of ~570 nm using a microplate reader. A reference wavelength of ~630-690 nm can be used to subtract background absorbance.[7][14]

-

Data Analysis: Subtract the absorbance of the blank wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Figure 3: Workflow for the MTT cytotoxicity assay.

Mitochondrial Complex I Inhibition Assay

This protocol measures the NADH:ubiquinone oxidoreductase activity of Complex I by monitoring the oxidation of NADH spectrophotometrically.[7][11]

-

Sample Preparation: Isolate mitochondria from a suitable source (e.g., bovine heart, mouse brain) or use submitochondrial particles (SMPs). Solubilize the mitochondrial protein using a detergent like DDM if required. Determine the protein concentration of the preparation.

-

Assay Buffer: Prepare an assay buffer (e.g., 20 mM HEPES, pH 7.5, supplemented with lipids like asolectin at 0.5 mg/mL).[7]

-

Reaction Mixture: In a cuvette, combine the assay buffer, the mitochondrial sample (e.g., 5-10 µg of Complex I), and the piericidin compound at various concentrations. Incubate for a short period to allow inhibitor binding.

-

Initiation and Measurement: Add a short-chain ubiquinone analogue, such as decylubiquinone (e.g., 100-200 µM) or Coenzyme Q₁ (40-50 µM), as the electron acceptor.[7][11] Initiate the reaction by adding NADH (e.g., 100-140 µM).

-

Immediately monitor the decrease in absorbance at 340 nm (the absorbance peak of NADH) over time using a spectrophotometer. The rate of NADH oxidation is proportional to Complex I activity (molar extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).[11]

-

Data Analysis: Calculate the initial rate of the reaction for each inhibitor concentration. Determine the percentage of inhibition relative to a control reaction without the piericidin. Plot the inhibition percentage against the inhibitor concentration to determine the IC₅₀ value.

Figure 4: Workflow for the Mitochondrial Complex I inhibition assay.

Antimicrobial Susceptibility (Broth Microdilution MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism, following CLSI (Clinical & Laboratory Standards Institute) guidelines with modifications for natural products.[2][3][12]

-

Inoculum Preparation: Grow the test microorganism (bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) overnight. Dilute the culture to achieve a standardized final concentration of ~5 x 10⁵ CFU/mL in the assay wells.

-

Compound Preparation: Dissolve the piericidin compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a two-fold serial dilution of the compound directly in a 96-well microtiter plate using the appropriate sterile broth. The final volume in each well should be 50 or 100 µL.

-

Inoculation: Add an equal volume of the standardized microbial inoculum to each well, bringing the final volume to 100 or 200 µL. This will halve the concentration of the compound in each well.

-

Controls: Include a positive control for growth (broth + inoculum, no compound) and a negative/sterility control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 35-37°C for bacteria) for 16-24 hours.

-

MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can also be assessed by measuring the optical density with a plate reader.

-

(Optional) Resazurin Indicator: To aid visualization, especially with colored natural products, a growth indicator like resazurin can be added after the initial incubation. A color change (e.g., blue to pink) indicates metabolic activity (growth). The MIC is the lowest concentration where no color change occurs.[12]

Figure 5: Workflow for the broth microdilution MIC assay.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. youtube.com [youtube.com]

- 4. dipterajournal.com [dipterajournal.com]

- 5. New piericidin glucosides, glucopiericidins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Kinetics and Regulation of Mammalian NADH-Ubiquinone Oxidoreductase (Complex I) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Quantification of NADH:ubiquinone oxidoreductase (complex I) content in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to IT-143A: A Piericidin-Group Antibiotic

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of IT-143A, a piericidin-group antibiotic. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Properties

This compound is a bacterial metabolite originally isolated from Streptomyces sp.[1] It belongs to the piericidin family of antibiotics, which are known for their structural similarity to coenzyme Q.[2]

Chemical Name: 2-(10-hydroxy-3,5,7,9,11,13-hexamethyl-2,5,7,11,13-pentadecapentaenyl)-5,6-dimethoxy-3-methyl-4-pyridinol[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 183485-32-7 | [1] |

| Molecular Formula | C29H43NO4 | [1] |

| Molecular Weight | 469.7 g/mol | [1] |

| Appearance | Oil | [3] |

| Purity | ≥95% | [1] |

| Solubility | Soluble in ethanol, methanol, DMSO, and dimethyl formamide. | [3] |

| Storage | Store at -20°C | [3] |

Biological Activity and Mechanism of Action

This compound exhibits antimicrobial activity against a range of bacteria and fungi. Its primary mechanism of action, characteristic of the piericidin family, is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[4][5][6] This inhibition disrupts cellular respiration and leads to a cascade of downstream effects.

Table 2: Antimicrobial Activity of this compound

| Organism | Minimum Inhibitory Concentration (MIC) | Reference |

| Micrococcus luteus | 6.25 µg/mL | [1][3] |

| Aspergillus fumigatus | 12.5 - 25 µg/mL | [1][3] |

| Trichophyton rubrum | 12.5 - 25 µg/mL | [1][3] |

Signaling Pathway of Mitochondrial Complex I Inhibition by this compound

The inhibition of mitochondrial complex I by this compound initiates a signaling cascade that can lead to apoptosis. The key events in this pathway include the disruption of the electron transport chain, increased production of reactive oxygen species (ROS), and the release of pro-apoptotic factors from the mitochondria.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Biological insights into the piericidin family of microbial metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.glpbio.com [file.glpbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. bioaustralis.com [bioaustralis.com]

- 6. Piericidin A | C25H37NO4 | CID 6437838 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Secondary Metabolite Screening in Streptomyces sp. IT-143

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Streptomyces is a prolific source of a vast array of bioactive secondary metabolites, which have been developed into numerous clinically important drugs, including antibiotics, antifungals, and anticancer agents.[1][2][3][4][5] The discovery of novel compounds from this genus remains a critical area of research in the face of rising antimicrobial resistance and the need for new therapeutic agents.[3][6] This technical guide provides a comprehensive overview of the methodologies for the screening and characterization of secondary metabolites from a putative novel strain, Streptomyces sp. IT-143. The protocols detailed herein cover the entire workflow, from the initial isolation and cultivation of the strain to the extraction, purification, and identification of its bioactive compounds. This document is intended to serve as a practical resource for researchers in microbiology, natural product chemistry, and drug discovery.

Introduction to Streptomyces and Secondary Metabolism

Streptomyces are Gram-positive, filamentous bacteria with a complex life cycle, renowned for their ability to produce a wide variety of secondary metabolites.[1][5] These compounds are not essential for the primary growth of the organism but play crucial roles in mediating ecological interactions, such as competition and symbiosis.[5] The biosynthesis of these metabolites is often encoded by large gene clusters, and their production can be influenced by a variety of environmental and nutritional factors.[4][7] Consequently, the exploration of novel Streptomyces strains and the application of diverse cultivation strategies are key to unlocking their full biosynthetic potential.[7][8]

Experimental Workflow for Secondary Metabolite Screening

The overall process for screening secondary metabolites from Streptomyces sp. IT-143 can be broken down into several key stages, as illustrated in the workflow diagram below.

Caption: A generalized workflow for the screening of secondary metabolites from Streptomyces.

Detailed Experimental Protocols

Isolation and Cultivation of Streptomyces sp. IT-143

Protocol 3.1.1: Isolation from Soil Samples

-

Sample Collection: Collect soil samples from diverse environments.

-

Pre-treatment: Dry the soil samples at 55°C for 6 minutes to reduce the population of non-spore-forming bacteria.[9][10]

-

Serial Dilution: Suspend 1 g of pre-treated soil in 9 mL of sterile distilled water and perform serial dilutions.

-

Plating: Spread aliquots of the dilutions onto selective media such as Starch Casein Agar (SCA) or International Streptomyces Project (ISP) media.[9] Supplement the media with antifungal (e.g., nystatin) and antibacterial (e.g., rifampicin) agents to inhibit the growth of competing microorganisms.[9]

-

Incubation: Incubate the plates at 30°C for 7-14 days and monitor for the appearance of characteristic Streptomyces colonies (dry, chalky, with aerial mycelia).[9]

-

Purification: Isolate and purify individual colonies by repeated streaking on fresh media.

Protocol 3.1.2: Culture Fermentation and Optimization

-

Inoculum Preparation: Inoculate a suitable broth medium (e.g., Tryptone Soya Broth) with a pure culture of Streptomyces sp. IT-143 and incubate on a shaker at 28-30°C for 2-3 days to generate a seed culture.[9][10]

-

Production Culture: Transfer the seed culture to a larger volume of production medium. The composition of the production medium can be varied to optimize the yield of secondary metabolites (One Strain Many Compounds - OSMAC approach).[8]

-

Optimization of Culture Conditions: Systematically vary parameters such as pH, temperature, incubation time, and the concentration of carbon and nitrogen sources to determine the optimal conditions for secondary metabolite production.[9][11]

-

Fermentation: Conduct the fermentation for a period of 7-10 days, or as determined by optimization experiments.[9][10]

Extraction and Purification of Secondary Metabolites

Protocol 3.2.1: Solvent Extraction

-

Separation of Biomass and Supernatant: After fermentation, separate the mycelial biomass from the culture broth by centrifugation or filtration.

-

Extraction: Extract the secondary metabolites from both the supernatant and the mycelial biomass using a suitable organic solvent, such as ethyl acetate.[9][12] Typically, the solvent is added in a 1:1 (v/v) ratio to the culture filtrate and shaken vigorously.[9][13]

-

Concentration: Separate the organic phase and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.[10][12]

Protocol 3.2.2: Chromatographic Purification

-

Thin Layer Chromatography (TLC): Use TLC to qualitatively analyze the crude extract and to determine the appropriate solvent system for further purification.[9][13]

-

Column Chromatography: Subject the crude extract to column chromatography using silica gel or other stationary phases to separate the components based on their polarity.

-

High-Performance Liquid Chromatography (HPLC): Further purify the fractions obtained from column chromatography using HPLC with a suitable column (e.g., C18 reverse-phase) and a gradient elution program.[12][13]

Bioactivity Screening and Structural Elucidation

Protocol 3.3.1: Antimicrobial Activity Assay

-

Test Organisms: Screen the purified compounds against a panel of clinically relevant pathogenic bacteria and fungi.

-

Agar Well Diffusion Method: Prepare agar plates seeded with the test microorganisms. Punch wells into the agar and load them with the test compounds.[9][13]

-

Incubation: Incubate the plates under appropriate conditions and measure the diameter of the zones of inhibition.[13]

-

Determination of Minimum Inhibitory Concentration (MIC): Determine the MIC of the active compounds using a broth microdilution method.

Protocol 3.3.2: Structural Elucidation

-

Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the purified compounds by GC-MS to obtain information on their molecular weight and fragmentation patterns.[9][14]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Employ LC-MS/MS for the analysis of non-volatile and thermally labile compounds.[8][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Use 1H and 13C NMR to determine the detailed chemical structure of the novel compounds.[16]

Data Presentation

Quantitative data from the screening process should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Optimization of Culture Conditions for Secondary Metabolite Production

| Parameter | Condition | Crude Extract Yield (mg/L) |

| pH | 6.0 | 120.5 |

| 7.0 | 185.2 | |

| 8.0 | 150.8 | |

| Temperature | 25°C | 145.3 |

| 30°C | 190.1 | |

| 37°C | 110.6 | |

| Carbon Source | Glucose | 175.4 |

| Starch | 210.9 | |

| Glycerol | 160.2 | |

| Nitrogen Source | Peptone | 198.7 |

| Yeast Extract | 225.3 | |

| Ammonium Sulfate | 130.1 |

Table 2: Antimicrobial Activity of Purified Compounds from Streptomyces sp. IT-143

| Compound ID | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) |

| IT-143-A | Staphylococcus aureus | 22 | 8 |

| Escherichia coli | 15 | 32 | |

| Candida albicans | 18 | 16 | |

| IT-143-B | Staphylococcus aureus | 12 | 64 |

| Escherichia coli | - | >128 | |

| Candida albicans | 25 | 4 |

Signaling Pathways in Streptomyces Secondary Metabolism

The production of secondary metabolites in Streptomyces is tightly regulated by complex signaling networks. Understanding these pathways can provide opportunities for rationally engineering strains for enhanced production of desired compounds.

Caption: A simplified diagram of a two-component system regulating secondary metabolism.

Conclusion

The systematic screening of novel Streptomyces strains, such as the hypothetical Streptomyces sp. IT-143, holds significant promise for the discovery of new bioactive compounds. The methodologies outlined in this technical guide provide a robust framework for the isolation, cultivation, extraction, purification, and characterization of secondary metabolites. By combining these classical microbiology and analytical chemistry techniques with modern approaches such as genomics and metabolomics, researchers can accelerate the discovery and development of the next generation of therapeutic agents from this remarkable genus.

References

- 1. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pjmonline.org [pjmonline.org]

- 4. Frontiers | Genomes and secondary metabolomes of Streptomyces spp. isolated from Leontopodium nivale ssp. alpinum [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Plant-derived bioactive compounds produced by Streptomyces variabilis LCP18 associated with Litsea cubeba (Lour.) Pers as potential target to combat human pathogenic bacteria and human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. banglajol.info [banglajol.info]

- 10. Isolation of Streptomyces spp. Exhibiting Potent Antibiofilm Activity Against Clinically Isolated Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Streptomyces sp. from desert soil as a biofactory for antioxidants with radical scavenging and iron chelating potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bioinfopublication.org [bioinfopublication.org]

- 14. ejabf.journals.ekb.eg [ejabf.journals.ekb.eg]

- 15. Metabolomic study of marine Streptomyces sp.: Secondary metabolites and the production of potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to IT-143A (CAS Number: 183485-32-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

IT-143A is a naturally occurring piericidin-group antibiotic isolated from Streptomyces sp.. With the CAS number 183485-32-7, this compound has demonstrated notable antibacterial, antifungal, and cytotoxic activities. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, biological activities with corresponding quantitative data, and detailed experimental protocols. Special emphasis is placed on its role as an inhibitor of the mitochondrial electron transport chain and its potential implications in cancer research.

Physicochemical Properties

This compound is a complex organic molecule with the following properties:

| Property | Value | Reference |

| CAS Number | 183485-32-7 | [1][2] |

| Molecular Formula | C₂₉H₄₃NO₄ | [1] |

| Molecular Weight | 469.7 g/mol | [1] |

| Appearance | Oil | [1] |

| Purity | ≥95% | [1] |

| Solubility | Soluble in ethanol, methanol, DMSO, and dimethyl formamide. | [2] |

| Storage | Store at -20°C for long-term stability. | [2] |

Mechanism of Action

The primary mechanism of action of this compound, as a member of the piericidin family of antibiotics, is the inhibition of the mitochondrial electron transport chain. Specifically, it targets NADH-ubiquinone oxidoreductase , also known as Complex I .

By binding to Complex I, this compound disrupts the transfer of electrons from NADH to ubiquinone, a critical step in aerobic respiration. This inhibition leads to a cascade of downstream effects:

-

Decreased ATP Synthesis: The disruption of the electron transport chain significantly impairs the generation of the proton gradient across the inner mitochondrial membrane, which is necessary for ATP synthesis by ATP synthase.

-

Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow at Complex I can lead to the leakage of electrons to molecular oxygen, resulting in the formation of superoxide radicals and other reactive oxygen species. This can induce oxidative stress and cellular damage.

The structural similarity of piericidins to coenzyme Q (ubiquinone) is thought to be the basis for their inhibitory activity at the ubiquinone binding site of Complex I.

dot

Caption: Mechanism of this compound Action.

Biological Activity

This compound exhibits a range of biological activities, including antibacterial, antifungal, and cytotoxic effects.

Antimicrobial Activity

This compound has been shown to be effective against various microorganisms. The minimum inhibitory concentrations (MICs) are summarized below.

| Organism | MIC (µg/mL) | Reference |

| Micrococcus luteus | 6.25 | [1] |

| Aspergillus fumigatus | 12.5 - 25 | [1] |

| Trichophyton rubrum | 12.5 - 25 | [1] |

Cytotoxic Activity

This compound has demonstrated potent cytotoxicity against the human epidermoid carcinoma (KB) cell line.

| Cell Line | IC₅₀ (ng/mL) | Reference |

| KB | 0.36 | [3] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the original research by Urakawa et al. (1996) and standard laboratory practices.

Antimicrobial Activity Assay (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various bacteria and fungi.

Methodology:

-

Microorganism Preparation:

-

Bacterial strains (e.g., Micrococcus luteus) are cultured in Mueller-Hinton broth.

-

Fungal strains (e.g., Aspergillus fumigatus, Trichophyton rubrum) are cultured on Sabouraud dextrose agar, and spore suspensions are prepared.

-

-

Assay Setup:

-

A serial two-fold dilution of this compound is prepared in the appropriate broth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

-

Incubation:

-

Bacterial plates are incubated at 37°C for 18-24 hours.

-

Fungal plates are incubated at 28-30°C for 48-72 hours, or until sufficient growth is observed in the control wells.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

-

dot

Caption: Workflow for MIC Determination.

Cytotoxicity Assay (IC₅₀ Determination)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a cancer cell line.

Methodology:

-

Cell Culture:

-

KB (human epidermoid carcinoma) cells are maintained in appropriate culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.

-

-

Assay Setup:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

The following day, the medium is replaced with fresh medium containing serial dilutions of this compound.

-

-

Incubation:

-

The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Viability Assessment:

-

Cell viability is assessed using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay. The absorbance or fluorescence is measured using a plate reader.

-

-

IC₅₀ Calculation:

-

The percentage of cell viability is calculated relative to untreated control cells.

-

The IC₅₀ value is determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

dot

Caption: Workflow for IC50 Determination.

Signaling Pathways and Future Directions

The inhibition of mitochondrial Complex I by this compound has significant implications for various cellular signaling pathways. The resulting decrease in ATP levels and increase in ROS can trigger a multitude of cellular responses, including:

-

Activation of Stress-Response Pathways: Increased oxidative stress can activate pathways such as the Nrf2 and MAPK pathways, leading to the expression of antioxidant and cytoprotective genes.

-

Induction of Apoptosis: Severe mitochondrial dysfunction and high levels of ROS can trigger the intrinsic apoptotic pathway through the release of cytochrome c from the mitochondria.

-

Metabolic Reprogramming: Cancer cells, in particular, may adapt to mitochondrial inhibition by upregulating glycolysis (the Warburg effect).

Further research is warranted to elucidate the specific downstream signaling cascades affected by this compound in different cell types. Understanding these pathways will be crucial for exploring the full therapeutic potential of this compound, particularly in the context of cancer and infectious diseases. Investigating potential synergistic effects with other therapeutic agents that target different cellular processes could also be a promising avenue for future studies.

Conclusion

This compound is a potent bioactive compound with a well-defined primary mechanism of action as a mitochondrial Complex I inhibitor. Its demonstrated antimicrobial and cytotoxic activities make it a valuable tool for research in infectious diseases and oncology. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the therapeutic applications and underlying molecular mechanisms of this promising natural product.

References

- 1. IT-143-A and B, novel piericidin-group antibiotics produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piericidins, Novel Quorum-Sensing Inhibitors against Chromobacterium violaceum CV026, from Streptomyces sp. TOHO-Y209 and TOHO-O348 [scirp.org]

- 3. US10588897B2 - Piericidin bacterial inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide on the Preliminary Biological Activity of SWTX-143 (IT-143A)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological activity of SWTX-143, a novel, irreversible inhibitor of the TEA Domain (TEAD) family of transcription factors. It is presumed that "IT-143A" is an internal or alternative identifier for SWTX-143. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of its biological context and experimental workflows.

Mechanism of Action

SWTX-143 is a potent and selective covalent inhibitor of all four TEAD isoforms (TEAD1-4).[1][2] It functions by binding to the palmitoylation pocket of the TEAD proteins, thereby blocking the interaction between TEAD and the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[1][3] This action effectively inhibits the transcriptional output of the Hippo signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[1][2] SWTX-143 has demonstrated significant antitumor activity in preclinical models of mesothelioma and kidney cancer with mutations in the Hippo pathway, such as NF2 and LATS1/2 loss-of-function alterations.[4][5]

Quantitative Biological Data

The in vitro potency of SWTX-143 has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell proliferation by 50%, are summarized below.

| Cell Line | Cancer Type | Hippo Pathway Mutation | IC50 (nM) |

| Mero-14 | Mesothelioma | NF2 deficient | 5 - 207 |

| NCI-H226 | Mesothelioma | NF2 deficient | 5 - 207 |

| NCI-H2052 | Mesothelioma | NF2 deficient | 5 - 207 |

| MSTO-211H | Mesothelioma | LATS1/2 deficient | 5 - 207 |

| SN12C | Kidney Cancer | NF2 deficient | Sensitive |

| UO31 | Kidney Cancer | LATS2 mutation | Sensitive |

| ACHN | Kidney Cancer | NF2/LATS2 deficient | Sensitive |

| NCI-H28 | Mesothelioma | Hippo-WT | Modestly affected |

| NCI-H2452 | Mesothelioma | Hippo-WT | Modestly affected |

| HeLa | Cervical Cancer | Hippo-WT | Modestly affected |

| SiHa | Cervical Cancer | Hippo-WT | Modestly affected |

| HEK293 | Kidney (Embryonic) | Hippo-WT | Not affected |

Table 1: In vitro proliferation inhibition of SWTX-143 in various cancer cell lines. Data sourced from multiple studies.[3][4][5]

Furthermore, SWTX-143 selectively inhibits TEAD transcriptional activity. In a reporter gene assay using HEK293 cells, SWTX-143 demonstrated an IC50 of 12 nM for the inhibition of a TEAD-driven luciferase reporter, while it did not affect a HIF responsive element-driven reporter, indicating selectivity.[3][4]

Experimental Protocols

The anti-proliferative activity of SWTX-143 was determined using a standard cell viability assay.

-

Cell Plating: Cancer cell lines were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with a serial dilution of SWTX-143 or vehicle control (DMSO) for 6 days.

-

Viability Assessment: Cell viability was measured using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence was read on a plate reader, and the data was normalized to the vehicle-treated control. IC50 values were calculated using non-linear regression analysis in GraphPad Prism or similar software.[4]

The specific inhibition of TEAD transcriptional activity was assessed using a luciferase reporter assay.

-

Cell Transfection: HEK293 cells were transiently transfected with a plasmid containing a TEAD-responsive element (8xGTIIC) driving the expression of firefly luciferase, using a suitable transfection reagent like JetPEI.[4][6]

-

Compound Treatment: Transfected cells were plated and treated with various concentrations of SWTX-143 for 24 hours.[3][4]

-

Luciferase Measurement: Luciferase activity was measured using a luciferase assay system, such as the SteadyLite substrate, on a luminometer.[4][6]

-

Data Analysis: The luciferase signal was normalized to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for differences in transfection efficiency and cell number. IC50 values were determined by plotting the normalized luciferase activity against the compound concentration.[4]

The in vivo antitumor efficacy of SWTX-143 was evaluated in a subcutaneous xenograft model.

-

Cell Implantation: NCI-H226 human mesothelioma cells were injected subcutaneously into the flank of immunodeficient mice (e.g., NSG mice).[4][7]

-

Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size (e.g., ~170 mm³). Mice were then randomized into treatment and vehicle control groups.[4][6]

-

Compound Administration: SWTX-143 was administered orally once daily at doses of 10, 25, and 50 mg/kg for 19 days. The vehicle control group received the formulation solution without the compound.[3][4]

-

Tumor Measurement and Monitoring: Tumor volume was measured regularly (e.g., twice weekly) using calipers. The body weight of the mice was also monitored as an indicator of toxicity.[4]

-

Endpoint and Analysis: At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the vehicle control group.[4] All animal experiments were conducted in accordance with institutional and national guidelines.[4]

Visualizations

Caption: The Hippo Signaling Pathway and the Mechanism of Action of SWTX-143.

Caption: Experimental Workflow for the Preclinical Evaluation of SWTX-143.

References

- 1. A Novel Irreversible TEAD Inhibitor, SWTX-143, Blocks Hippo Pathway Transcriptional Output and Causes Tumor Regression in Preclinical Mesothelioma Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. YAP/TAZ‐TEAD signalling axis: A new therapeutic target in malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. SWTX-143 shows activity in Hippo-mutant mesothelioma | BioWorld [bioworld.com]

- 6. lirias.kuleuven.be [lirias.kuleuven.be]

- 7. Mouse Models for Mesothelioma Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Preclinical Solubility and Stability Profile of IT-143A, a Novel MEK1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the aqueous solubility and chemical stability of IT-143A, a novel, potent, and selective small molecule inhibitor of MEK1/2 kinases.[1] The data herein are intended to guide formulation development, inform preclinical study design, and establish a foundational understanding of the compound's physicochemical properties. Key experimental protocols are detailed, and all quantitative data are presented in tabular format for clarity and ease of comparison.

Introduction

This compound is a promising therapeutic candidate targeting the Ras/Raf/MEK/ERK signaling cascade, a critical pathway in regulating cell growth, proliferation, and survival.[2][3] Dysregulation of this pathway is a known driver in many human cancers.[3] As with most small molecule kinase inhibitors, which are often lipophilic in nature, this compound's low intrinsic aqueous solubility presents a significant challenge for both in vitro biological assays and the development of bioavailable oral formulations.[4][5][6]

This guide summarizes the essential solubility and stability studies conducted to characterize this compound. These studies are critical for defining appropriate storage and handling conditions, selecting excipients for formulation, and ensuring the integrity of the active pharmaceutical ingredient (API) throughout the drug development lifecycle.[7][8] The methodologies employed adhere to principles outlined in the International Council for Harmonisation (ICH) guidelines.[9][10]

Mechanism of Action Context: The MEK/ERK Signaling Pathway

This compound selectively inhibits MEK1 and MEK2, dual-specificity kinases that are central nodes in the MAPK/ERK pathway.[1][3] By blocking the phosphorylation and activation of ERK1/2, this compound effectively halts the downstream signaling that leads to cell proliferation. The diagram below illustrates the position of MEK1/2 within this critical signaling cascade.

References

- 1. brimr.org [brimr.org]

- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 3. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.hi.is [iris.hi.is]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. apicule.com [apicule.com]

- 8. acdlabs.com [acdlabs.com]

- 9. database.ich.org [database.ich.org]

- 10. snscourseware.org [snscourseware.org]

Piericidin Antibiotics and Analogs: A Technical Guide to Their Core Biology and Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piericidin antibiotics, a class of natural products primarily isolated from Streptomyces species, have garnered significant attention for their potent biological activities, including insecticidal, antimicrobial, and antitumor effects.[][2][3] Structurally, they are characterized by a 4-pyridinol core linked to a methylated polyketide side chain, bearing a striking resemblance to coenzyme Q.[][2][3] This structural mimicry is central to their primary mechanism of action: the potent and specific inhibition of the mitochondrial electron transport chain at Complex I (NADH-ubiquinone oxidoreductase).[3][4][5][6] This comprehensive guide delves into the core aspects of piericidin antibiotics and their analogs, presenting key data, experimental methodologies, and visual representations of their molecular interactions to serve as a valuable resource for ongoing research and drug development efforts.

Chemical Structure and Analogs

The piericidin family encompasses a range of natural and synthetic analogs. The archetypal members, piericidin A1 and B1, differ in the substituent at the C10 position of the polyketide chain.[] A variety of analogs have been synthesized to probe the structure-activity relationships (SAR), involving modifications at both the pyridyl head and the polyketide tail.[4][7][8] These include alterations to the hydroxyl and methyl groups on the pyridine ring, as well as changes to the length and functionality of the side chain.[4][9]

Mechanism of Action

The primary molecular target of piericidins is the NADH-ubiquinone oxidoreductase (Complex I) in the mitochondrial respiratory chain.[3][4][5][6] By competitively inhibiting the binding of ubiquinone, piericidins effectively block the transfer of electrons from NADH, leading to a disruption of cellular respiration and a decrease in ATP production.[]

Beyond Complex I inhibition, other mechanisms have been reported. Some studies suggest that piericidins can inhibit the expression of Glucose-Regulated Protein 78 (GRP78), an endoplasmic reticulum chaperone protein, which can sensitize tumor cells to other therapies.[] Furthermore, a concerted mechanism involving the inhibition of both mitochondrial respiration by piericidin A and glycolysis by glucopiericidin A has been proposed to inhibit filopodia protrusion in cancer cells.[]

Signaling Pathways

The inhibition of mitochondrial Complex I by piericidins triggers a cascade of downstream cellular events. The immediate consequence is a reduction in the proton motive force and ATP synthesis. This energy depletion can lead to the activation of AMPK (AMP-activated protein kinase), a central regulator of cellular energy homeostasis. Furthermore, the disruption of the electron transport chain can lead to an increase in the production of reactive oxygen species (ROS), inducing oxidative stress and potentially triggering apoptotic pathways.

Caption: Simplified signaling pathway of piericidin action.

Structure-Activity Relationship (SAR)

Systematic modifications of the piericidin structure have provided valuable insights into the determinants of their biological activity.

Pyridyl Core Modifications

The substituents on the 4-pyridinol ring are crucial for activity.

-

C4'-Hydroxyl Group: Removal or methylation of the C4'-hydroxyl group generally leads to a significant reduction in both cytotoxic activity and Complex I inhibition.[4] However, acetylation of this group can maintain or even enhance activity, possibly by acting as a prodrug.[4]

-

C5'-Methyl Group: The C5'-methyl group also plays a role in potency. Its removal can have a variable impact on Complex I inhibition depending on the nature of the side chain.[4]

Side Chain Modifications

The polyketide side chain is essential for anchoring the molecule to its binding site. Modifications to the side chain can significantly impact inhibitory potency. For instance, analogs with a simplified farnesyl side chain have been synthesized and evaluated, demonstrating the importance of the side chain's length and composition for optimal activity.[4]

Quantitative Data

The following tables summarize the inhibitory concentrations (IC50) of piericidin A and some of its key analogs against various cancer cell lines and mitochondrial Complex I.

Table 1: Cytotoxicity of Piericidin A and Analogs against Human Cancer Cell Lines

| Compound | HCT-116 IC50 (µM) | PSN1 IC50 (µM) | T98G IC50 (µM) | A549 IC50 (µM) |

| Piericidin A | 0.020[10] | 12.03[10] | >12.03[10] | >12.03[10] |

| Piericidin A1 C4' Acetate | 0.003[4] | - | - | - |

| Piericidin A1 C4' Methyl Ether | 0.800[4] | - | - | - |

| 4'-Deshydroxypiericidin A1 | 0.800[4] | - | - | - |

| 5'-Desmethylpiericidin A1 | - | - | - | - |

| Glucopiericidin B | - | - | - | - |

Note: Data for some analogs against specific cell lines were not available in the reviewed literature.

Table 2: Inhibition of Mitochondrial Complex I by Piericidin A and Analogs

| Compound | Complex I IC50 (nM) |

| Piericidin A1 | 3.7[4] |

| 5'-Desmethylpiericidin A1 | 4.0[4] |

| 4'-Deshydroxy-5'-desmethylpiericidin A1 | 9.0[4] |

| Farnesyl side chain analog of 5'-desmethylpiericidin A1 | 110[4] |

Experimental Protocols

Total Synthesis of Piericidin A1

A convergent total synthesis approach has been developed for piericidin A1 and its analogs.[4][7][8] A key feature of this strategy is the late-stage Stille cross-coupling reaction to connect the highly functionalized pyridyl core with the fully elaborated side chain.[4][7]

Workflow for Piericidin A1 Synthesis:

Caption: Key stages in the total synthesis of piericidin A1.

Key Methodologies:

-

Pyridyl Core Assembly: An inverse electron demand Diels-Alder reaction of N-sulfonyl-1-azabutadienes is employed to construct the functionalized pyridine core.[4][7]

-

Side Chain Synthesis: The stereochemistry of the side chain is established using an anti-selective asymmetric aldol reaction to set the C9 and C10 stereocenters, followed by a modified Julia olefination to form the C5-C6 trans double bond.[4][7]

-

Fragment Coupling: A heterobenzylic Stille cross-coupling reaction facilitates the convergent assembly of the pyridyl core and the side chain.[4][7]

Biological Evaluation

Antimicrobial Activity Assessment (Broth Dilution Method):

-

Prepare a series of twofold dilutions of the piericidin analog in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Cytotoxicity Assay (Resazurin-based Assay):

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the piericidin analog and incubate for a specified period (e.g., 48-72 hours).

-

Add resazurin solution to each well and incubate for 2-4 hours.[12]

-

Measure the fluorescence or absorbance of the reduced product (resorufin) to determine cell viability. A color change from blue to pink indicates viable cells.[12]

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Perspectives

Piericidin antibiotics remain a fascinating and important class of natural products with significant potential for therapeutic development. Their well-defined mechanism of action as potent Complex I inhibitors provides a solid foundation for rational drug design. The synthetic strategies developed for piericidins and their analogs allow for extensive exploration of their structure-activity relationships, paving the way for the creation of novel compounds with improved potency, selectivity, and pharmacokinetic properties. Future research will likely focus on optimizing the therapeutic index of piericidin-based compounds, exploring their potential in combination therapies, and further elucidating their less-understood biological activities beyond Complex I inhibition. The rich chemistry and biology of the piericidins will undoubtedly continue to inspire new discoveries in the fields of medicinal chemistry and chemical biology.[3]

References

- 2. researchgate.net [researchgate.net]

- 3. The unique chemistry and biology of the piericidins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Total Synthesis of Piericidin A1 and B1 and Key Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. uniscience.co.kr [uniscience.co.kr]

- 7. Total synthesis of piericidin A1 and B1 and key analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Piericidin A - Creative Biolabs [creative-biolabs.com]

- 11. mdpi.com [mdpi.com]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for IT-143A against Micrococcus luteus

An application note and protocol for determining the Minimum Inhibitory Concentration (MIC) of the antibacterial compound IT-143A against Micrococcus luteus.

Introduction

Micrococcus luteus is a Gram-positive, aerobic bacterium commonly found in the environment and on human skin.[1][2] While generally considered non-pathogenic in healthy individuals, it can act as an opportunistic pathogen, particularly in immunocompromised patients.[1][3] Therefore, assessing the efficacy of novel antimicrobial compounds against M. luteus is a crucial step in drug discovery and development. This compound, a bacterial metabolite isolated from Streptomyces sp., has shown activity against M. luteus.[4][5]

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. It is defined as the lowest concentration of the agent that prevents the visible in vitro growth of a microorganism.[6][7][8] The broth microdilution method is a standardized and widely used technique for determining MIC values, offering high accuracy and the ability to test multiple agents simultaneously.[9] This protocol provides a detailed methodology for conducting a broth microdilution MIC assay to quantify the activity of this compound against M. luteus, adhering to guidelines similar to those established by the Clinical and Laboratory Standards Institute (CLSI).[10]

Principle

The assay involves preparing two-fold serial dilutions of this compound in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of M. luteus. Following an incubation period, the plates are visually inspected for bacterial growth, indicated by turbidity. The MIC is recorded as the lowest concentration of this compound at which no turbidity is observed.[7][9]

Experimental Protocol

1. Materials and Equipment

-

Micrococcus luteus strain (e.g., ATCC 4698)

-

This compound compound

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Nutrient Agar or Tryptic Soy Agar plates[1]

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile 0.85% saline

-

Sterile, flat-bottom 96-well microtiter plates

-

Multichannel pipette (50-200 µL) and single-channel pipettes

-

Sterile pipette tips

-

Sterile reagent reservoirs

-

Incubator (35 ± 2°C)[9]

-

Spectrophotometer or turbidimeter

-

0.5 McFarland turbidity standard

-

Vortex mixer

-

Reference antibiotic (e.g., Penicillin, Vancomycin) for quality control[3]

2. Reagent and Media Preparation

-

Culture Media : Prepare Nutrient Agar and Mueller-Hinton Broth according to the manufacturer's instructions and sterilize by autoclaving.

-

This compound Stock Solution :

-

This compound is formulated as an oil and requires a solvent.[4] Dissolve a known weight of this compound in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL).[10]

-

The stock solution should be at least 10 times the highest concentration to be tested.[11]

-

Store the stock solution at -20°C until use.

-

-

Working Solution : On the day of the assay, dilute the stock solution in CAMHB to create a working solution that is twice the highest desired final concentration in the microtiter plate (e.g., for a top final concentration of 128 µg/mL, prepare a 256 µg/mL working solution).[12]

3. Preparation of Bacterial Inoculum

-

Streak M. luteus from a frozen stock onto a Nutrient Agar plate and incubate at 35°C for 18-24 hours to obtain isolated colonies.[13][14]

-

Select 3-5 well-isolated colonies and transfer them to a tube containing 5 mL of sterile saline.

-

Vortex thoroughly to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1.5 x 10⁸ CFU/mL.[15]

-